WIN 55212-2 mesylate

Übersicht

Beschreibung

Synthesis Analysis

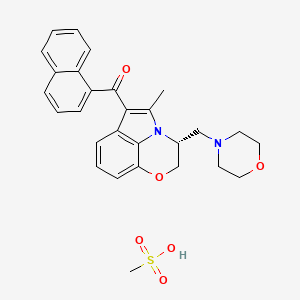

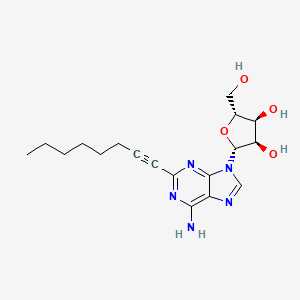

The synthesis of WIN 55212-2 mesylate involves complex chemical reactions . It is a potent aminoalkylindole cannabinoid (CB) receptor agonist with Ki values of 62.3 and 3.3 nM for human recombinant CB1 and CB2 receptors, respectively .Molecular Structure Analysis

The molecular formula of WIN 55212-2 mesylate is C27H26N2O3 . It is described as an aminoalkylindole derivative . The molecular weight is 522.6 g/mol .Chemical Reactions Analysis

WIN 55212-2 mesylate has been found to increase extracellular glutamate levels in primary cultures of rat cerebral cortex neurons . This effect is fully counteracted by rimonabant at a concentration of 10 nM, by decreasing Ca2+ concentrations below 0.2 mM, or by the IP3 receptor antagonist xestospongin C at a concentration of 1 µM .Physical And Chemical Properties Analysis

WIN 55212-2 mesylate is a crystalline solid . It has a molecular weight of 522.6 g/mol and a molecular formula of C27H26N2O3 .Wissenschaftliche Forschungsanwendungen

-

Pain Analgesic

- Application : WIN 55212-2 mesylate has been found to be a potent analgesic in a rat model of neuropathic pain .

- Methods : The compound was administered intraperitoneally into rats to induce antinociceptive effects . The effects were evaluated using the hot plate test and nerve conduction velocity measurements .

- Results : The administration of WIN 55212-2 produced antinociceptive effects and improved nerve conduction velocity .

-

Anti-Cancer

- Application : WIN 55212-2 mesylate has shown potential as an anti-cancer compound. It has been found to decrease cell proliferation in colon cancer cells .

- Methods : The compound was applied to colon carcinoma cell lines in laboratory conditions .

- Results : The application of WIN 55212-2 resulted in a decrease in cell proliferation of colon cancer cells .

-

Anti-Alzheimer’s

- Application : WIN 55212-2 mesylate may prevent the inflammation caused by amyloid beta proteins involved in Alzheimer’s disease, in addition to preventing cognitive impairment and loss of neuronal markers .

- Results : The compound was found to prevent inflammation, cognitive impairment, and loss of neuronal markers in Alzheimer’s disease .

-

Colon Carcinoma Cell Lines Research

- Application : WIN 55212-2 mesylate has been used in research involving colon carcinoma cell lines .

- Methods : The compound was applied to colon carcinoma cell lines in laboratory conditions .

- Results : The application of WIN 55212-2 resulted in a decrease in cell proliferation of colon cancer cells .

-

Inducing Behavioural Sensitization

- Application : WIN 55212-2 mesylate has been used as a high affinity cannabinoid agonist for intraperitoneal injection into rats to induce behavioural sensitization .

- Methods : The compound was administered intraperitoneally into rats .

- Results : The administration of WIN 55212-2 induced behavioural sensitization in rats .

-

Treating Becn2+/− Mice

- Application : WIN 55212-2 mesylate has been used as a synthetic cannabinoid drug and cannabinoid receptor 1 (CNR1) agonist to treat Becn2+/− mice and wild-type (WT) littermate to analyze the levels of CNR1 in the brain .

- Methods : The compound was administered to Becn2+/− mice and wild-type (WT) littermate .

-

Cardiac Recovery

- Application : WIN 55212-2 mesylate is also a CB2 receptor agonist and thereby, like other cannabinoid CB2 agonists, found to significantly improve cardiac recovery after ischaemia / reperfusion (I/R) in the hearts of diabetic fatty rats .

- Results : The compound was found to restore coronary perfusion pressure and heart rate to pre-ischaemic levels, by the restoration of the inducible nitric oxide synthase (iNOS)/ endothelial nitric oxide synthase (eNOS) cardiac equilibrium .

-

Behavioral Sensitization

- Application : WIN 55212-2 mesylate has been used as a high affinity cannabinoid agonist for intraperitoneal injection into rats to induce behavioural sensitization .

- Methods : The compound was administered intraperitoneally into rats .

- Results : The administration of WIN 55212-2 induced behavioural sensitization in rats .

-

Inhibition of ATP Production

-

Pancreatic Stellate Cells

-

Cannabinoid Receptor Agonist

-

Treatment of Becn2+/− Mice

- Application : WIN 55212-2 mesylate has been used as a synthetic cannabinoid drug and cannabinoid receptor 1 (CNR1) agonist to treat Becn2+/− mice and wild-type (WT) littermate to analyze the levels of CNR1 in the brain .

- Methods : The compound was administered to Becn2+/− mice and wild-type (WT) littermate .

-

Cannabinoid Receptor Agonist

- Application : WIN 55212-2 mesylate is a selective high affinity CB2 agonist . It has also been used as a synthetic cannabinoid drug and cannabinoid receptor 1 (CNR1) agonist to treat Becn2+/− mice and wild-type (WT) littermate to analyze the levels of CNR1 in the brain .

- Results : The compound was found to be a potent cannabinoid receptor agonist .

-

Inhibition of ATP Production

-

Prevention of Inflammation in Alzheimer’s Disease

- Application : WIN 55212-2, along with HU-210 and JWH-133, may prevent the inflammation caused by amyloid beta proteins involved in Alzheimer’s disease, in addition to preventing cognitive impairment and loss of neuronal markers .

- Results : This anti-inflammatory action is induced through agonist action at cannabinoid receptors, which prevents microglial activation that elicits the inflammation .

-

Cardiac Recovery

- Application : WIN 55212-2 mesylate is also a CB2 receptor agonist and thereby, like other cannabinoid CB2 agonists, found to significantly improve cardiac recovery after ischaemia / reperfusion (I/R) in the hearts of diabetic fatty rats .

- Results : The compound was found to restore coronary perfusion pressure and heart rate to pre-ischaemic levels, by the restoration of the inducible nitric oxide synthase (iNOS)/ endothelial nitric oxide synthase (eNOS) cardiac equilibrium .

-

Behavioral Sensitization

- Application : WIN 55212-2 mesylate has been used as a high affinity cannabinoid agonist for intraperitoneal injection into rats to induce behavioural sensitization .

- Methods : The compound was administered intraperitoneally into rats .

- Results : The administration of WIN 55212-2 induced behavioural sensitization in rats .

-

Pancreatic Stellate Cells

Safety And Hazards

Zukünftige Richtungen

The use of WIN 55212-2 mesylate in research is increasing due to its potential therapeutic effects. It has been found to reduce proliferation and angiogenesis in vitro, via MAPK/Akt-mediated apoptosis . These findings suggest that cannabinoid receptor agonists could be a potential therapeutic intervention for endometriosis-associated pain and inflammation .

Eigenschaften

IUPAC Name |

methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424974 | |

| Record name | Methanesulfonic acid--{(3R)-5-methyl-3-[(morpholin-4-yl)methyl]-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl}(naphthalen-1-yl)methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

WIN 55212-2 mesylate | |

CAS RN |

131543-23-2 | |

| Record name | WIN-55212-2 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--{(3R)-5-methyl-3-[(morpholin-4-yl)methyl]-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl}(naphthalen-1-yl)methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIN-55212-2 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J851TP7VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1683525.png)

![4-{[(3-Methoxy-2-prop-2-enyloxyphenyl)methyl]amino}-1,2,4-triazole-3-thiol](/img/structure/B1683532.png)